molecular formula C21H25N3O3S B2818793 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392240-84-5

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2818793
CAS No.: 392240-84-5
M. Wt: 399.51
InChI Key: HYCSFNDZAVZQHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 388.48 g/mol. The structural features include an adamantane moiety and a thiadiazole ring, which are known to enhance biological activity through various mechanisms.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC19H24N4O3S
Molecular Weight388.48 g/mol
LogP5.8725
Polar Surface Area53.76 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base.
  • Introduction of Adamantyl Group : This is achieved through Friedel-Crafts alkylation using adamantane and an appropriate alkylating agent.
  • Coupling with Benzamide : The final step involves coupling the thiadiazole derivative with 3,4-dimethoxybenzoyl chloride under suitable reaction conditions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : In a study involving derivatives of adamantane-based thiadiazoles, it was found that many compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives outperformed standard antibiotics like streptomycin and ampicillin .
  • Antifungal Activity : The same derivatives were tested against various fungal species and showed antifungal efficacy superior to reference drugs such as bifonazole and ketoconazole .

Table 2: Antimicrobial Efficacy

Compound IDActivity TypeEfficacy Against
Compound 8AntibacterialMRSA, P. aeruginosa
Compound 8AntifungalC. albicans

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values suggesting effective growth inhibition at low concentrations .
  • Mechanism of Action : Molecular docking studies have suggested that these compounds may induce apoptosis by modulating key apoptotic pathways—specifically up-regulating BAX and down-regulating Bcl-2 proteins .

Table 3: Anticancer Activity Data

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-710Apoptosis induction
HepG28BAX up-regulation
A5495Bcl-2 down-regulation

Case Studies

A notable study focused on the design and synthesis of a series of adamantane-thiadiazole derivatives which demonstrated promising anti-proliferative activity against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-26-16-4-3-15(8-17(16)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCSFNDZAVZQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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